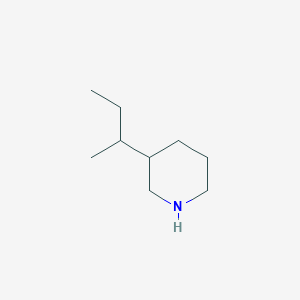
3-Butan-2-ylpiperidine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives, such as 3-Butan-2-ylpiperidine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry . Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives, including 3-Butan-2-ylpiperidine, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antioxidant Properties
Research has explored the potential antioxidant properties of compounds similar to 3-Butan-2-ylpiperidine. One study examined the effects of 3-(phenylhydrazono) butan-2-one oxime, finding it may serve as an effective antioxidant. This compound significantly reduced hydrogen peroxide-induced lipid peroxidation at low concentrations, suggesting its potential as a safe and effective antioxidant agent for further studies (Puntel et al., 2008).
Inhibitors for Dipeptidyl Peptidase-4
Certain derivatives of Butan-2-yl, such as (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one, have been designed and synthesized as inhibitors for dipeptidyl peptidase-4 (DPP-4), which is involved in the treatment of type 2 diabetes. These inhibitors have demonstrated significant inhibition activities and have been optimized for absorption, distribution, metabolism, and excretion (ADME) properties, suggesting their potential utility in diabetes treatment (Wang et al., 2014).
Antimicrobial and Anticancer Activities
Butan-2-ylidene benzohydrazides, synthesized via specific reactions, have been evaluated for their antimicrobial activity against clinical isolates and demonstrated strong inhibitory potentials. Some of these compounds also possess anticancer potentials, showing higher activity than standard drugs like carboplatin. The study highlights the importance of various parameters, including steric and topological parameters, in describing the antimicrobial activity of these compounds (Saini et al., 2014).
Enzyme Inhibitory Potentials
Research on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown that these compounds are potent inhibitors of the urease enzyme. One specific compound demonstrated competitive inhibition with a low Ki value, suggesting its potential as a therapeutic agent. The study also indicates that these compounds have mild cytotoxicity towards cell membranes, which supports their safety in drug designing programs (Nazir et al., 2018).
Orientations Futures
Piperidine derivatives, including 3-Butan-2-ylpiperidine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-butan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(2)9-5-4-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCJTRHCRKLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butan-2-ylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



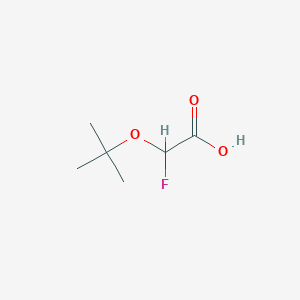
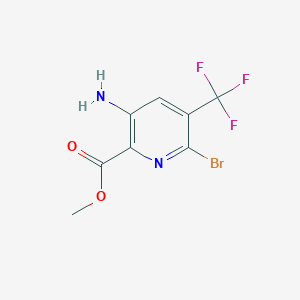
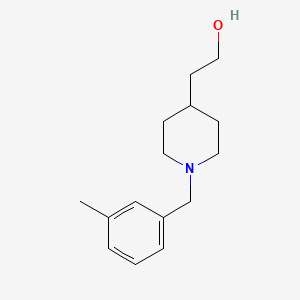
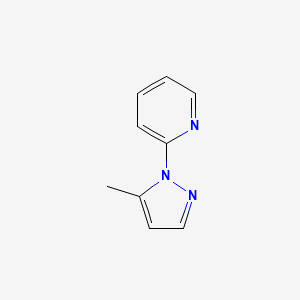
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
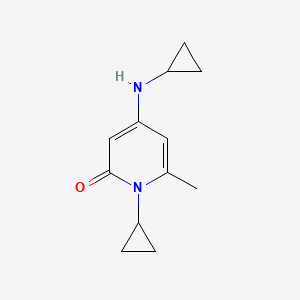
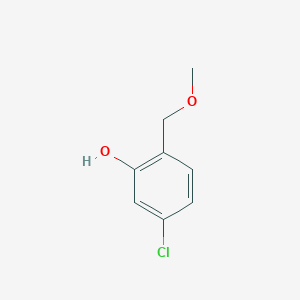
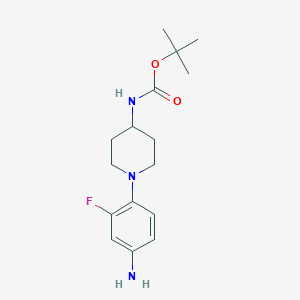
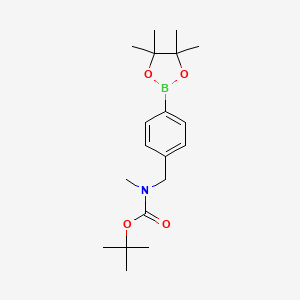
![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)
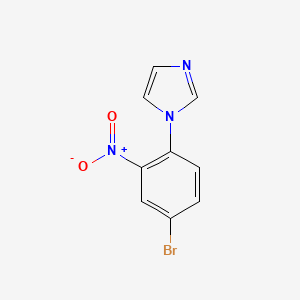
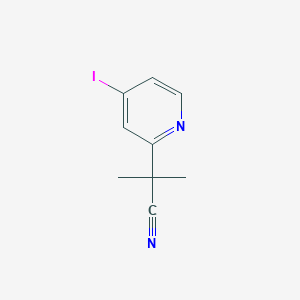
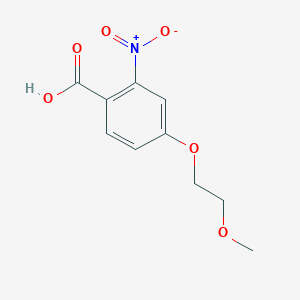
![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)